Pyribencarb
Overview
Description
Pyribencarb is a novel benzylcarbamate-type fungicide that exhibits broad-spectrum activity against various plant pathogenic fungi. It is particularly effective against gray mold caused by Botrytis cinerea and stem rot caused by Sclerotinia sclerotiorum . The chemical name of this compound is methyl {2-chloro-5-[(1E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzyl}carbamate .
Mechanism of Action
Target of Action
Pyribencarb is a novel benzylcarbamate-type fungicide . The primary target of this compound is cytochrome b of complex III in the electron transport system of the respiratory chain . This target plays a crucial role in the electron transport system of fungi, plants, rats, and carp .
Mode of Action
This compound interacts with its target, cytochrome b, by potently inhibiting succinate-cytochrome c reductase (SCR) activities of Botrytis cinerea (cucumber gray mold), Corynespora cassiicola (leaf spot), and decylubiquinol-cytochrome c reductase (UCR) activity of B. cinerea . It inhibits the UCR of B. cinerea in an uncompetitive manner with respect to decylubiquinol . This mode of action is similar to strobilurin fungicides .
Biochemical Pathways
The inhibition of cytochrome b by this compound affects the electron transport system of the respiratory chain . This results in the disruption of the normal biochemical pathways in the fungi, leading to their death .
Pharmacokinetics
It’s known that the inhibitory potency of this compound on scr activities of plants, rats, and carp is relatively weak compared with that of strobilurin fungicides . This suggests that this compound may have different bioavailability and distribution characteristics in these organisms.
Result of Action
The molecular and cellular effects of this compound’s action result in the potent inhibition of the electron transport system in fungi . This leads to the death of a wide range of plant pathogenic fungi, especially gray mold caused by Botrytis cinerea and stem rot caused by Sclerotinia sclerotirum .
Action Environment
This suggests that the efficacy and stability of this compound may be influenced by the presence of resistant strains in the environment .
Biochemical Analysis
Biochemical Properties
Pyribencarb plays a crucial role in biochemical reactions by targeting cytochrome b of complex III in the electron transport system of the respiratory chain . It acts as a quinone outside inhibitor (QoI), disrupting mitochondrial respiration by binding to the Qo site of the cytochrome bc1 enzyme complex . This interaction inhibits the synthesis of ATP in fungal cells, preventing electron transmission between cytochrome b and cytochrome c1 . This compound’s inhibitory effects on the succinate-cytochrome c reductase activities of plants, rats, and carp are relatively weak compared to strobilurin fungicides, indicating its superior selectivity and selective toxicity .
Cellular Effects
This compound significantly impacts various types of cells and cellular processes. In fungal cells, it increases exopolysaccharide content and reduces cell membrane permeability and oxalic acid content . These changes lead to contorted hyphae and increased offshoots in Sclerotinia sclerotiorum . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the electron transport system, ultimately disrupting ATP synthesis and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the Qo site of the cytochrome bc1 enzyme complex (complex III) in the electron transport system . This binding interrupts mitochondrial respiration, inhibiting ATP synthesis in fungal cells . The compound’s unique binding site on cytochrome b differentiates it from other strobilurin fungicides, allowing it to inhibit strobilurin-resistant strains of fungi . This compound’s molecular docking studies reveal binding energies that further elucidate its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. The compound exhibits stability and maintains its inhibitory potency against cytochrome b enzyme in QoI-resistant strains of Botrytis cinerea . Long-term studies indicate that this compound provides adequate control in field experiments where QoI-resistant strains exist . The extent of sensitivity reduction in QoI-resistant strains to this compound is lower than to other QoI fungicides .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound significantly increases exopolysaccharide content and reduces cell membrane permeability and oxalic acid content in Sclerotinia sclerotiorum
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome b of complex III in the electron transport system . It inhibits the succinate-cytochrome c reductase activities, affecting metabolic flux and metabolite levels in fungal cells . The compound’s role as a mitochondrial cytochrome-bc1 complex inhibitor highlights its impact on cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by interacting with specific transporters and binding proteins . Its localization and accumulation are influenced by its binding to the Qo site of the cytochrome bc1 enzyme complex . This interaction ensures that this compound effectively disrupts mitochondrial respiration in target fungal cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it targets the cytochrome bc1 enzyme complex . This localization is crucial for its activity and function as a quinone outside inhibitor. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effectiveness in inhibiting mitochondrial respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyribencarb is synthesized through a multi-step process involving the reaction of 2-chloro-5-[(1E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzylamine with methyl chloroformate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Pyribencarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pyribencarb has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzylcarbamate-type fungicides.
Biology: Investigated for its effects on fungal pathogens and plant diseases.
Medicine: Explored for potential therapeutic applications due to its antifungal properties.
Industry: Utilized in agricultural practices to control fungal infections in crops.
Comparison with Similar Compounds
Pyribencarb is unique among fungicides due to its benzylcarbamate structure, which distinguishes it from other fungicides such as strobilurins . Similar compounds include:
Strobilurins: These fungicides also inhibit mitochondrial respiration but have a different chemical structure.
Benzimidazoles: Another class of fungicides with a different mode of action.
Dicarboximides: Fungicides that target different pathways in fungal cells.
This compound’s unique properties, such as its selectivity and efficacy against resistant strains, make it a valuable addition to the arsenal of fungicides used in agriculture .
Properties
IUPAC Name |
methyl N-[[2-chloro-5-[C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFYLQMIDWBKRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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